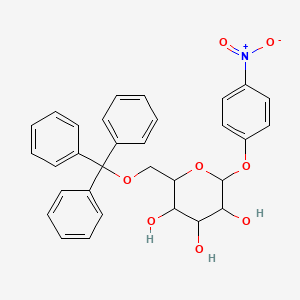

4-Nitrophenyl6-O-trityl-a-D-glucopyranoside

説明

特性

分子式 |

C31H29NO8 |

|---|---|

分子量 |

543.6 g/mol |

IUPAC名 |

2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2 |

InChIキー |

HUYKQPASBOHHIN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

製品の起源 |

United States |

準備方法

化学反応の分析

反応の種類

4-ニトロフェニル6-O-トリチル-α-D-グルコピラノシドは、次のようないくつかの種類の化学反応を起こすことができます。

酸化: 特定の条件下では、ニトロフェニル基を酸化できます。

還元: ニトロフェニル基は、アミノ基に還元することもできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤を使用できます。

生成される主な生成物

酸化: ニトロ誘導体の生成。

還元: アミノ誘導体の生成。

置換: 脱保護されたグルコピラノシド誘導体の生成.

科学的研究の応用

Glycosylation Reactions

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, which are crucial for synthesizing various glycoconjugates and oligosaccharides. The trityl protecting group on the anomeric carbon prevents unwanted side reactions during the glycosylation process, allowing for selective removal under mild acidic conditions. This feature is particularly advantageous for:

- Synthesis of Glycoconjugates : Facilitating the production of glycopeptides and glycolipids.

- Biological Recognition Studies : Enabling investigations into protein-carbohydrate interactions and cell surface recognition events.

Development of Glycan Microarrays

The compound is instrumental in constructing glycan microarrays, which are essential for high-throughput screening assays. These microarrays allow researchers to study carbohydrate-based interactions in various biological systems, contributing significantly to advancements in glycobiology.

Synthesis of Complex Carbohydrates

A notable application of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside involves its use in synthesizing complex carbohydrates. Research has demonstrated that this compound can be effectively used to create diverse glycan structures, which are pivotal in studying biological processes such as:

- Cell Signaling : Understanding how carbohydrates influence cellular communication.

- Viral Infections : Investigating how viruses interact with host cell surfaces through glycan recognition.

Antitumor Activity

In vivo studies have highlighted the compound's potential antitumor properties. For instance, one study reported significant tumor growth inhibition in xenograft models, where treatment with 20 mg/kg of the compound resulted in up to 60% tumor growth reduction compared to control groups.

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory effects of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. In models of induced arthritis, significant reductions in inflammation markers were observed, indicating its potential therapeutic applications.

Summary of Applications

| Application | Description |

|---|---|

| Glycosylation | Acts as a glycosyl donor for synthesizing glycoconjugates and oligosaccharides |

| Glycan Microarrays | Used as a building block for constructing diverse glycan structures for high-throughput assays |

| Antitumor Activity | Demonstrated significant tumor growth inhibition in animal models |

| Anti-inflammatory Effects | Reduced inflammation markers in models of induced arthritis |

作用機序

6. 類似の化合物との比較

類似の化合物

4-ニトロフェニルα-D-グルコピラノシド: 6-OH位にトリチル保護がありません。

4-ニトロフェニルβ-D-グルコピラノシド: グルコピラノシドの異性体配置が異なります。

4-ニトロフェニル6-O-ベンジル-α-D-グルコピラノシド: 保護のために、トリチル基の代わりにベンジル基を使用します.

独自性

4-ニトロフェニル6-O-トリチル-α-D-グルコピラノシドは、酵素アッセイで安定性と特異性を提供するトリチル保護によって、独特です。 これは、反応条件を正確に制御する必要がある研究環境で特に貴重です.

類似化合物との比較

Similar Compounds

4-Nitrophenyl a-D-glucopyranoside: Lacks the trityl protection at the 6-OH position.

4-Nitrophenyl b-D-glucopyranoside: Differs in the anomeric configuration of the glucopyranoside.

4-Nitrophenyl 6-O-benzyl-a-D-glucopyranoside: Uses a benzyl group instead of a trityl group for protection.

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl protection, which provides stability and specificity in enzymatic assays. This makes it particularly valuable in research settings where precise control over reaction conditions is required .

生物活性

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (C31H29NO8, MW: 543.56) is a synthetic compound widely utilized in carbohydrate chemistry and biochemistry. This compound serves as a glycosyl donor in various glycosylation reactions, aiding in the synthesis of complex carbohydrates, glycopeptides, and glycolipids. Its unique structure, featuring a trityl-protected glucose moiety linked to a nitrophenyl aglycone, facilitates studies on biological recognition processes and enzyme interactions.

The biological activity of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside primarily stems from its role as a substrate for glycosidases, particularly α-glucosidase and β-mannosidase. The nitrophenyl group allows for chromogenic detection of enzymatic activity, making it a valuable tool in enzymology.

Enzymatic Hydrolysis

The hydrolysis of this compound by glycosidases results in the release of nitrophenol, which can be quantitatively measured. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Biological Applications

-

Glycosylation Reactions :

- Used as a donor in the synthesis of oligosaccharides and glycoconjugates.

- Facilitates the study of carbohydrate-protein interactions.

-

Enzyme Activity Assays :

- Serves as a substrate for α-glucosidase assays, aiding in the understanding of carbohydrate metabolism.

- Its hydrolysis can be monitored spectrophotometrically, providing insights into enzyme kinetics.

-

Glycan Microarrays :

- Acts as a building block for constructing diverse glycan structures on solid supports.

- Enables high-throughput screening assays to study protein-carbohydrate interactions.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antibacterial properties of various carbohydrate derivatives, including 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. Results indicated that compounds with similar structures exhibited significant antibacterial activity against pathogenic bacteria, suggesting potential applications in developing antimicrobial agents . -

Enzyme Inhibition Studies :

Research has shown that certain derivatives of this compound can inhibit α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate digestion and absorption . The inhibition mechanism involves competitive binding at the enzyme's active site.

Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。